REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[C:6]([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:3])[CH3:2].ClS([N:15]=[C:16]=[O:17])(=O)=O.[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl.CCOCC.CCCCCC>[C:1]([O:4][CH:5]1[NH:15][C:16](=[O:17])[C:6]1([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:3])[CH3:2] |f:2.3.4|
|
Name
|
material
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
ADDITION
|
Details
|
added to ice-cold NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
the solution below 5° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
before being evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
This gave a dark oil which
|
Type
|
TEMPERATURE
|
Details
|
cooled in the freezer for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(C(N1)=O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |